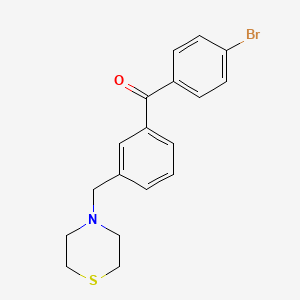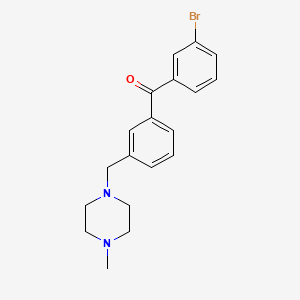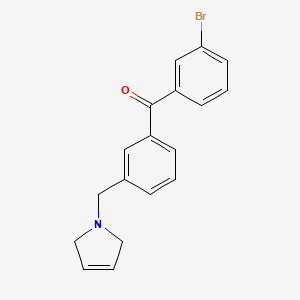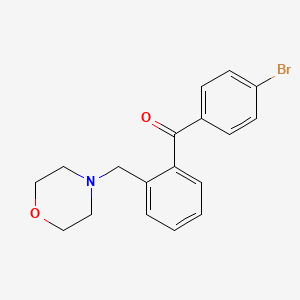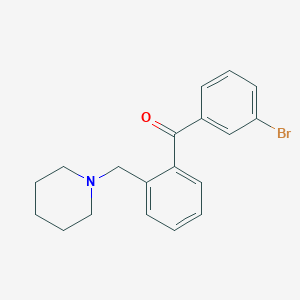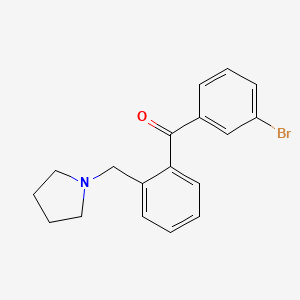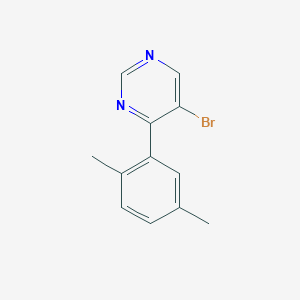
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is a brominated pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. These compounds are significant in various fields, including pharmaceuticals and chemical industries, due to their diverse biological activities and applications as intermediates in chemical synthesis .
Synthesis Analysis
The synthesis of related bromopyrimidine compounds typically involves multi-step reactions starting from commercially available substrates. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, a compound with a similar brominated pyrimidine core, was synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process with an overall yield of 52.8% . This method demonstrates the feasibility of synthesizing brominated pyrimidine derivatives using accessible starting materials and straightforward synthetic routes.
Molecular Structure Analysis
The molecular structure of bromopyrimidine derivatives has been characterized using various spectroscopic techniques and computational methods. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction . Additionally, density functional theory (DFT) calculations, such as those performed on 5-bromo-2-hydroxy pyrimidine, provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties .
Chemical Reactions Analysis
Bromopyrimidine derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom, in particular, can act as a good leaving group, facilitating nucleophilic substitution reactions that are essential for further functionalization of the pyrimidine ring . The reactivity of these compounds makes them versatile intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine derivatives are influenced by their molecular structure. Spectroscopic investigations, such as FT-IR, FT-RAMAN, NMR, and UV-Vis, provide valuable information about the compound's behavior in different environments . Thermal analysis can reveal the stability of the compound under various temperature conditions, as seen in the good thermal stability up to 215 °C of a related bromopyrimidine derivative . Computational analyses, including NBO and molecular electrostatic potential maps, help in understanding the electronic interactions and regions of electrophilic and nucleophilic character within the molecule .
Safety And Hazards
“5-Bromo-4-(2,5-dimethylphenyl)pyrimidine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .
Propriétés
IUPAC Name |
5-bromo-4-(2,5-dimethylphenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-9(2)10(5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDRTQHXUJLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650025 |
Source


|
| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |
CAS RN |
941294-35-5 |
Source


|
| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

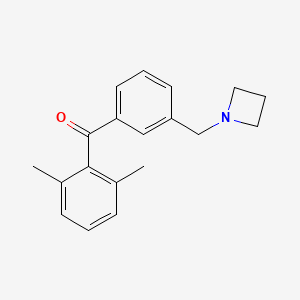
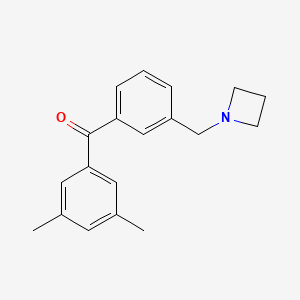
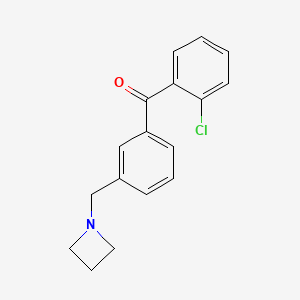
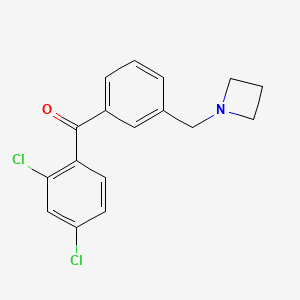
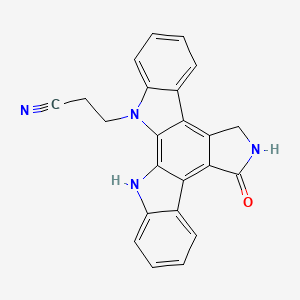
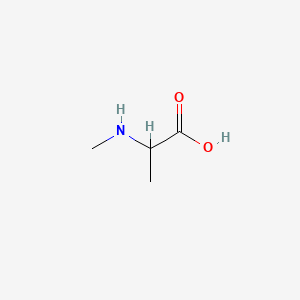
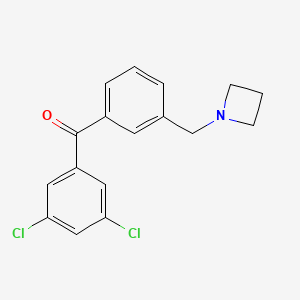
![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)
